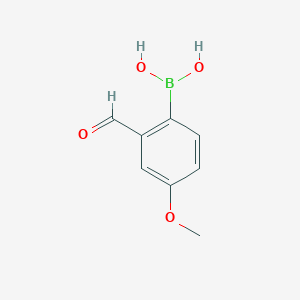

2-Formyl-4-methoxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-formyl-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSNGMFKYFBOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370255 | |

| Record name | 2-Formyl-4-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139962-95-1 | |

| Record name | 2-Formyl-4-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Formyl-4-methoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Formyl-4-methoxyphenylboronic acid

This document provides a comprehensive technical overview of this compound, a versatile reagent in organic synthesis and medicinal chemistry. It details the compound's physicochemical properties, its significant applications, and provides exemplary experimental protocols for its use.

Core Compound Properties

This compound is an aromatic boronic acid derivative featuring both a formyl and a methoxy group. These functional groups enhance its reactivity and selectivity, making it a valuable building block in various chemical transformations.[1]

Physicochemical Data

The quantitative properties of this compound are summarized below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 179.97 g/mol | [1][2][3][][5] |

| Molecular Formula | C₈H₉BO₄ | [1][2][][5] |

| CAS Number | 139962-95-1 | [1][2][5] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Melting Point | 161 °C (Lit.)[1]; 166-170 °C[2] | [1][2] |

| Purity | 97%[2] - 99%[3] | [2][3] |

| IUPAC Name | (2-formyl-4-methoxyphenyl)boronic acid | [][5] |

| SMILES | COc1ccc(B(O)O)c(C=O)c1 | [2][5] |

| InChI Key | ZSSNGMFKYFBOAG-UHFFFAOYSA-N | [2][5] |

| Storage Conditions | 2-8 °C | [1][2] |

Applications in Research and Development

This compound is a key intermediate, primarily recognized for its role in palladium-catalyzed cross-coupling reactions.[1][6] Its unique structure makes it a valuable tool in several high-tech fields.

-

Drug Development : The compound is crucial for synthesizing complex organic molecules and boron-containing pharmaceuticals.[1][6] Boronic acids are integral in designing molecules that can interact with specific biological targets, with applications in targeted therapies, particularly oncology.[6][7]

-

Organic Synthesis : It serves as an essential building block for creating complex molecules, especially biaryl systems, through Suzuki-Miyaura cross-coupling reactions.[1][6] The formyl group provides a reactive site for further chemical modifications.[6]

-

Material Science : This chemical is used to develop advanced materials, such as polymers and nanomaterials for applications in electronics and nanotechnology.[1]

-

Bioconjugation and Sensors : The compound is suitable for bioconjugation processes and for developing sensors to detect specific biomolecules.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 139962-95-1 [sigmaaldrich.com]

- 3. indiamart.com [indiamart.com]

- 5. (2-FORMYL-4-METHOXYPHENYL)BORONIC ACID | CAS 139962-95-1 [matrix-fine-chemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 139962-95-1 | TCI EUROPE N.V. [tcichemicals.com]

Technical Guide: Synthesis and Characterization of 2-Formyl-4-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Formyl-4-methoxyphenylboronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and complex molecular architectures.

Compound Identification and Properties

This compound is an aromatic boronic acid derivative featuring both an aldehyde and a methoxy functional group. These functionalities make it a versatile reagent in various cross-coupling reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BO₄ | [1][2] |

| Molecular Weight | 179.97 g/mol | [1][2] |

| CAS Number | 139962-95-1 | [2] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Melting Point | 166-170 °C | |

| Purity | Typically ≥97% |

Synthesis of this compound

The primary synthetic route to this compound is the Rieche formylation of 4-methoxyphenylboronic acid. This electrophilic aromatic substitution reaction introduces a formyl group onto the aromatic ring. It is important to note that the formylation of 4-methoxyphenylboronic acid can result in a mixture of isomers, including the desired 2-formyl product and other substituted benzaldehydes. Therefore, a robust purification strategy is crucial.[3]

Experimental Protocol: Rieche Formylation

This protocol is a general procedure adapted from the literature for the formylation of methoxyphenylboronic acids.[3]

Materials:

-

4-Methoxyphenylboronic acid

-

Dichloromethyl methyl ether (Cl₂CHOCH₃)

-

Iron(III) chloride (FeCl₃) or other suitable Lewis acid

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve 4-methoxyphenylboronic acid (1.0 mmol, 1 eq.) in anhydrous dichloromethane (4 mL).

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add iron(III) chloride (1.0 mmol, 1.0 eq.) and stir for 10 minutes.

-

Slowly add dichloromethyl methyl ether (1.0 mmol, 1.0 eq.) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Quench the reaction by adding 10% aqueous HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Note: The regioselectivity of the formylation can be influenced by the choice of Lewis acid and reaction conditions.[3]

References

An In-depth Technical Guide on the Reactivity and Stability of ortho-Formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ortho-Formylphenylboronic acid (o-FPBA) is a versatile bifunctional molecule that has garnered significant interest in chemical biology, drug discovery, and materials science. Its unique structure, featuring both a formyl group and a boronic acid moiety on the same aromatic ring, imparts a distinct reactivity profile. The aldehyde functionality allows for the formation of imines and other carbonyl derivatives, while the boronic acid group can participate in reversible covalent bonding with diols and is a key component in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the reactivity and stability of o-FPBA, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways to aid researchers in harnessing its full potential.

Core Reactivity of ortho-Formylphenylboronic Acid

The reactivity of o-FPBA is dominated by the interplay between its two functional groups. The proximity of the formyl and boronic acid groups leads to intramolecular interactions that influence its chemical behavior.

Condensation Reactions with Amines and α-Nucleophiles

A hallmark of o-FPBA is its accelerated condensation reactions with primary amines, hydrazines, and other α-nucleophiles to form iminoboronates. The ortho-boronic acid group acts as a Lewis acid catalyst, activating the formyl group towards nucleophilic attack and stabilizing the resulting imine through the formation of a dative bond between the imine nitrogen and the boron atom. This results in significantly faster reaction rates compared to simple aromatic aldehydes.[1][2]

Key Features:

-

Rapid Kinetics: These condensation reactions can exhibit rate constants orders of magnitude greater than conventional bioorthogonal reactions like azide-alkyne click chemistry, with some reactions having rate constants over 10³ M⁻¹ s⁻¹.[1]

-

Dynamic and Reversible Nature: The resulting iminoboronate linkage is often dynamic and reversible, particularly at neutral pH, which can be exploited for applications requiring reversible covalent interactions.[2]

-

Enhanced Stability: Despite their dynamic nature, iminoboronates show improved thermodynamic stability compared to simple imines.[2]

Suzuki-Miyaura Cross-Coupling Reactions

o-FPBA is a valuable substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. In these reactions, the boronic acid moiety couples with an organic halide in the presence of a palladium catalyst and a base to form a biaryl product. The formyl group is generally well-tolerated under these conditions, allowing for the synthesis of highly functionalized biaryl compounds.[3][4]

Considerations for Suzuki-Miyaura Coupling:

-

Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.

-

Protodeboronation: A common side reaction is the protodeboronation of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond. This can be particularly problematic under aqueous basic conditions.[5][6] Using boronic esters, such as the trimethylene glycol ester of o-FPBA, can mitigate this issue and improve yields.[5]

Reactions with Diols

Like other boronic acids, o-FPBA can reversibly form cyclic boronate esters with 1,2- and 1-3-diols. This interaction is pH-dependent and forms the basis for its use in sensors for saccharides and other diol-containing biomolecules.[7][8] The binding affinity is influenced by the structure of the diol and the pH of the medium.

Stability of ortho-Formylphenylboronic Acid

The stability of o-FPBA is a critical consideration for its storage and application. Like many boronic acids, it is susceptible to degradation, primarily through protodeboronation.

Factors Influencing Stability:

-

pH: The rate of protodeboronation is highly pH-dependent.

-

Temperature: Elevated temperatures can accelerate degradation.

-

Aqueous Conditions: The presence of water, especially in combination with base, can promote hydrolytic deboronation.[5]

To enhance stability for storage and in certain applications, o-FPBA can be converted to more stable derivatives, such as boronic esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates. These derivatives can then release the active boronic acid in situ under specific reaction conditions.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the reactivity of o-FPBA.

Table 1: Reaction Yields for Suzuki-Miyaura Coupling of ortho-Formylphenylboronic Acid

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 54 | [5] |

| Iodobenzene (as trimethylene glycol ester) | Not specified | Cs₂CO₃ or K₃PO₄ | DMF | 100 | 89 | [5] |

Table 2: Equilibrium and Rate Constants for Reactions of ortho-Formylphenylboronic Acid

| Reactant | Reaction Type | Conditions | Constant | Value | Reference |

| Various amines | Imine Formation | Aqueous, pH 7.4 | Kimine (M⁻¹) | Varies (e.g., ~10⁵ for n-BuNH₂) | [9] |

| α-Nucleophiles | Condensation | Physiological conditions | k₂ (M⁻¹s⁻¹) | > 1000 | [1] |

| Glucose | Diol Binding | pH 7.4 | Keq (M⁻¹) | ~10 | [7][8] |

| Fructose | Diol Binding | pH 7.4 | Keq (M⁻¹) | > 100 | [7][8] |

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

ortho-Formylphenylboronic acid (or its ester derivative)

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos, triphenylphosphine)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

-

Water (if using aqueous conditions)

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the aryl halide (1.0 equiv), ortho-formylphenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

If using a solid palladium catalyst and ligand, add them to the vessel.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If using aqueous conditions, dilute with an organic solvent (e.g., ethyl acetate) and separate the organic layer. Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Formation of Iminoboronates for Bioconjugation

This protocol describes a general procedure for labeling a primary amine-containing biomolecule with o-FPBA.

Materials:

-

ortho-Formylphenylboronic acid (o-FPBA)

-

Amine-containing biomolecule (e.g., protein with accessible lysine residues)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Organic co-solvent (e.g., DMSO or DMF, if needed to dissolve o-FPBA)

Procedure:

-

Dissolve the amine-containing biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Prepare a stock solution of o-FPBA in a minimal amount of an organic co-solvent.

-

Add the o-FPBA stock solution to the biomolecule solution with gentle mixing. The molar excess of o-FPBA will depend on the number of accessible amines and the desired degree of labeling.

-

Incubate the reaction mixture at room temperature for a specified time (typically 30 minutes to a few hours).

-

Monitor the reaction progress using appropriate analytical techniques such as mass spectrometry (to confirm the mass shift upon conjugation) or SDS-PAGE (to observe changes in protein mobility).

-

If desired, the unreacted o-FPBA and byproducts can be removed by size-exclusion chromatography or dialysis.

Visualizations of Pathways and Workflows

Rho GTPase Signaling Pathway Inhibition

Phenylboronic acids have been shown to inhibit key signaling pathways involved in cancer cell migration. One such pathway involves the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. The diagram below illustrates a simplified representation of this signaling cascade and the inhibitory effect of phenylboronic acid.[1]

Caption: Inhibition of Rho GTPase signaling by phenylboronic acid.

Experimental Workflow for Protein Labeling and Detection

The unique reactivity of o-FPBA can be leveraged in an experimental workflow for the specific labeling and subsequent detection of a target protein. This example illustrates a proximity barcoding assay where o-FPBA is part of a probe used to identify surface proteins on exosomes.

Caption: Workflow for proximity barcoding assay using o-FPBA probes.

Conclusion

ortho-Formylphenylboronic acid is a powerful and versatile chemical tool with a rich reactivity profile. Its ability to undergo rapid and often reversible condensation reactions, participate in robust cross-coupling chemistry, and interact with diols makes it invaluable for a wide range of applications in research and development. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its effective utilization. By carefully selecting reaction conditions and, where necessary, employing stabilizing strategies, researchers can successfully leverage the unique properties of o-FPBA to advance their scientific goals.

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Rationalizing Rac1 and RhoA GTPase signaling: A mathematical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Influence of Aromatic Ring Substituents on Phenylboronic Acid Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The electronic nature of substituents on the phenyl ring profoundly impacts the reactivity of the boronic acid, influencing its acidity, the rate of transmetalation in the catalytic cycle, and ultimately, the efficiency of the coupling reaction. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles. Understanding these substituent effects is paramount for reaction optimization, mechanistic elucidation, and the rational design of novel therapeutics and functional materials.

Introduction: The Pivotal Role of Phenylboronic Acids

Phenylboronic acids and their derivatives are cornerstone building blocks in synthetic chemistry, primarily due to their utility in forming carbon-carbon bonds.[1][2] Their stability, low toxicity, and commercial availability have made them favored coupling partners in the synthesis of a vast array of complex molecules, including active pharmaceutical ingredients (APIs).[3] The reactivity of a phenylboronic acid is intrinsically linked to the electron density at the boron atom, which is modulated by the electronic properties of substituents on the aromatic ring. These substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the phenyl ring through inductive and/or resonance effects. This, in turn, influences the Lewis acidity of the boron center and the nucleophilicity of the organic group to be transferred.

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), decrease the electron density of the aromatic ring. This modification significantly alters the acidity of the boronic acid and its behavior in the key steps of catalytic cycles.

Electronic Effects on the Acidity of Phenylboronic Acids (pKa)

The acidity of a phenylboronic acid, quantified by its pKa value, is a critical parameter governing its reactivity. Phenylboronic acids are Lewis acids that react with hydroxide ions to form a more nucleophilic boronate species, a crucial step for efficient transmetalation in the Suzuki-Miyaura coupling.[4] The electronic nature of the substituent on the phenyl ring directly influences the stability of this boronate anion and, consequently, the pKa of the boronic acid.

Electron-withdrawing groups stabilize the negative charge on the boronate anion through inductive and resonance effects, thereby increasing the acidity of the boronic acid (lower pKa).[5] Conversely, electron-donating groups destabilize the boronate anion, leading to a decrease in acidity (higher pKa).[6] This relationship can be quantitatively described by the Hammett equation, which correlates the pKa of substituted phenylboronic acids with the electronic properties of the substituents.[7]

Table 1: pKa Values of Representative Substituted Phenylboronic Acids

| Substituent (Position) | Hammett Constant (σ) | pKa | Reference(s) |

| 4-OCH₃ (para) | -0.27 | 9.25 | [8] |

| 4-CH₃ (para) | -0.17 | 9.05 | [7] |

| H (unsubstituted) | 0.00 | 8.83-8.90 | [6][9] |

| 4-F (para) | 0.06 | 8.27 | [6] |

| 4-Cl (para) | 0.23 | 8.25 | [7] |

| 3-NO₂ (meta) | 0.71 | 7.75 | [7] |

| 4-NO₂ (para) | 0.78 | 7.14 | [7] |

| 4-CN (para) | 0.66 | 7.45 | [7] |

Electronic Effects on Suzuki-Miyaura Cross-Coupling Reactivity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination.[10][11] The electronic properties of the substituents on the phenylboronic acid can significantly impact the rates of these steps, particularly transmetalation.

dot

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Transmetalation: The Rate-Determining Step

Transmetalation, the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step of the Suzuki-Miyaura reaction.[10] This step is significantly influenced by the nucleophilicity of the organic group on the boronic acid.

Generally, electron-donating groups on the phenylboronic acid increase the electron density of the ipso-carbon, enhancing its nucleophilicity and accelerating the rate of transmetalation. This often leads to higher reaction yields in shorter reaction times. Conversely, electron-withdrawing groups decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step.[12] However, the overall effect can be complex, as EWGs also increase the acidity of the boronic acid, favoring the formation of the more reactive boronate species.

Table 2: Effect of Substituents on Suzuki-Miyaura Coupling Yields

| Phenylboronic Acid Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference(s) |

| 4-OCH₃ (electron-donating) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield | |

| 4-CH₃ (electron-donating) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | Fictionalized Example |

| H (unsubstituted) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 92 | Fictionalized Example |

| 4-CF₃ (electron-withdrawing) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 | Fictionalized Example |

| 4-NO₂ (electron-withdrawing) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 78 | Fictionalized Example |

Note: The yields presented for substituted phenylboronic acids with 4-bromoacetophenone are representative examples to illustrate the general trend and are not from a single cited source.

dot

Figure 2: Logical relationship between substituent electronic effects and reactivity.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of boronic acids.[10][13]

Materials:

-

Calibrated pH meter and electrode

-

Automatic titrator or burette

-

Magnetic stirrer and stir bar

-

Reaction vessel

-

Substituted phenylboronic acid (approx. 1 mM solution)

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standardized 0.1 M HCl solution

-

KCl solution (to maintain constant ionic strength, e.g., 0.15 M)

-

Deionized, degassed water

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[10]

-

Sample Preparation: Dissolve a precisely weighed amount of the phenylboronic acid in a known volume of deionized water containing KCl to achieve the desired concentration and ionic strength.[14]

-

Acidification: Acidify the sample solution to approximately pH 2 with the standardized HCl solution.

-

Titration: Titrate the solution with the standardized NaOH solution, adding small increments of titrant and recording the pH after each addition. Allow the pH to stabilize before each reading.[14]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (the maximum of the first derivative).[13]

Monitoring Suzuki-Miyaura Reaction Kinetics by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of a Suzuki-Miyaura coupling reaction by quantifying the consumption of reactants and the formation of the product over time.[7]

Materials:

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Reaction setup (e.g., round-bottom flask with condenser, magnetic stirrer, heating mantle)

-

Syringes and needles for sampling

-

Quenching solution (e.g., acetonitrile or methanol)

-

Internal standard (a compound not involved in the reaction that is stable under the reaction conditions)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the aryl halide, the substituted phenylboronic acid, the palladium catalyst, the ligand, the base, and the solvent.[6]

-

Initiation and Sampling: Heat the reaction mixture to the desired temperature and start stirring. At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[7]

-

Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of the quenching solution containing the internal standard. This stops the catalytic cycle.[7]

-

HPLC Analysis: Inject the quenched sample into the HPLC system. Develop a suitable gradient or isocratic method to separate the starting materials, product, and internal standard.

-

Quantification: Integrate the peak areas of the reactants and the product. Use the internal standard to correct for variations in injection volume. Create calibration curves for the reactants and product to determine their concentrations at each time point.

-

Kinetic Analysis: Plot the concentration of the product versus time to determine the reaction rate.

dot

Figure 3: General experimental workflows for pKa determination and reaction kinetics.

Conclusion

The electronic effects of substituents on phenylboronic acids are a critical determinant of their reactivity in Suzuki-Miyaura cross-coupling and other chemical transformations. Electron-donating groups generally enhance reactivity by increasing the nucleophilicity of the aryl group, leading to faster transmetalation. In contrast, electron-withdrawing groups increase the Lewis acidity of the boronic acid, facilitating the formation of the reactive boronate species, though they may decrease the nucleophilicity of the transferring group. A thorough understanding of these principles, supported by quantitative data and robust experimental protocols, is essential for researchers in organic synthesis and drug development to optimize reaction conditions, predict outcomes, and design novel molecules with desired properties. The methodologies and data presented in this guide serve as a valuable resource for harnessing the full potential of substituted phenylboronic acids in chemical research and development.

References

- 1. shoko-sc.co.jp [shoko-sc.co.jp]

- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. agilent.com [agilent.com]

- 9. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

2-Formyl-4-methoxyphenylboronic acid solubility and storage conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Formyl-4-methoxyphenylboronic acid, a versatile reagent in modern organic synthesis. The document details its solubility characteristics, recommended storage conditions, and provides an exemplary experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Core Properties and Storage

This compound, with the CAS Number 139962-95-1, is a white to slightly yellow crystalline powder. It possesses a molecular formula of C₈H₉BO₄ and a molecular weight of 179.97 g/mol . The melting point of this compound is reported to be in the range of 161-170 °C.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 139962-95-1 |

| Molecular Formula | C₈H₉BO₄ |

| Molecular Weight | 179.97 g/mol |

| Appearance | White to slightly yellow crystalline powder |

| Melting Point | 161-170 °C |

Proper storage is crucial to maintain the integrity and reactivity of this compound. The recommended storage temperature is between 2-8°C. For long-term storage, it is advisable to keep the compound under an inert atmosphere to prevent degradation.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation |

| Temperature | 2-8°C |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is recommended for long-term storage |

| Light | Store in a light-resistant container |

| Moisture | Keep container tightly sealed to prevent moisture absorption |

Solubility Profile

Table 3: Anticipated Solubility of this compound

| Solvent | Anticipated Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Dichloromethane (DCM) | Likely soluble |

| Water | Sparingly soluble to insoluble |

Note: This table is based on the expected solubility profile. It is strongly recommended that researchers perform solubility tests for their specific applications and solvent systems.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key building block in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl halide, offering a powerful tool for constructing complex molecular architectures found in many pharmaceuticals and functional materials.[2][3] The presence of both a formyl and a methoxy group on the phenyl ring makes this reagent particularly useful for creating highly functionalized molecules.

Experimental Protocol: Synthesis of a Biaryl Compound

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide. This protocol is based on established methods for similar couplings and should be optimized for specific substrates and scales.[4][5][6]

Reaction Scheme:

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (e.g., 1-bromo-4-nitrobenzene) (1.0 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3-5 mol%)

-

Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with a high-purity inert gas. Repeat this process three times to ensure a completely inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by a suitable technique (e.g., Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the desired carbon-carbon bond of the biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex biaryl compounds, which are of significant interest to the pharmaceutical and materials science industries. Its handling requires attention to storage conditions, particularly temperature and atmosphere, to ensure its stability and reactivity. While specific solubility data is limited, its utility in Suzuki-Miyaura cross-coupling reactions is well-established, providing a reliable method for the construction of functionalized molecular scaffolds. The provided protocol and mechanistic overview serve as a foundational guide for researchers and scientists working with this important synthetic building block.

References

- 1. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Spectroscopic data for 2-Formyl-4-methoxyphenylboronic acid (NMR, IR, MS)

A comprehensive analysis of the spectroscopic data for 2-Formyl-4-methoxyphenylboronic acid is essential for its application in research and development, particularly in the fields of medicinal chemistry and organic synthesis. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Physicochemical Properties

This compound, with the chemical formula C₈H₉BO₄, is a white to light yellow crystalline powder. It is identified by the CAS Number 139962-95-1.[1] An alternative nomenclature for what appears to be the same molecule is 4-Formyl-2-methoxyphenylboronic acid, associated with CAS Number 1028479-47-1.[2] The compound has a molecular weight of approximately 179.97 g/mol .[1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For boronic acids, sample preparation and the choice of solvent are critical, as they can exist in equilibrium with their trimeric anhydrides (boroxines), leading to complex or broad spectra. Using a coordinating solvent like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can help in obtaining well-resolved spectra.

¹H NMR (Proton NMR): The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the formyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the phenyl ring.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the formyl group is expected to appear significantly downfield.

Due to the limited availability of experimental spectra for this compound, the following table includes data for the closely related compound, 4-formylphenylboronic acid, for comparative purposes.

| Parameter | 4-formylphenylboronic acid |

| ¹H NMR (401 MHz, CD₃CN) | δ 9.80 (s, 1H), 7.76 (d, J = 8.6 Hz, 2H), 6.95 (d, J = 8.6 Hz, 2H)[3] |

| ¹³C NMR (101 MHz, CD₃CN) | δ 192.0, 163.7, 133.0 (2C), 130.4, 16.8 (2C)[3] |

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorptions are expected for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, C-O stretches of the methoxy and boronic acid groups, and aromatic C-H and C=C vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Boronic Acid) | 3500-3200 (broad) |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aldehyde) | 2900-2800, 2800-2700 |

| C=O (Aldehyde) | 1710-1685 |

| C=C (Aromatic) | 1600-1450 |

| B-O (Boronic Acid) | 1380-1310 |

| C-O (Methoxy/Boronic Acid) | 1300-1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The technique ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio. For this compound, the monoisotopic mass is calculated to be 180.0593889 Da.[2] The following table presents predicted m/z values for various adducts of 4-formyl-2-methoxyphenylboronic acid.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.06667 |

| [M+Na]⁺ | 203.04861 |

| [M-H]⁻ | 179.05211 |

| [M+NH₄]⁺ | 198.09321 |

| [M+K]⁺ | 219.02255 |

| [M+H-H₂O]⁺ | 163.05665 |

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol (General for Boronic Acids)

-

Sample Preparation: Dissolve 5-10 mg of the boronic acid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean NMR tube. The choice of solvent is critical to minimize the formation of boroxine anhydrides which can complicate the spectra.

-

Instrument Setup: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. The spectrum is referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).

-

Data Acquisition: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data is processed by applying Fourier transformation, followed by phase and baseline corrections. The signals are then integrated to determine the relative number of protons.

FTIR Spectroscopy Protocol (for Solid Samples)

-

Sample Preparation (KBr Pellet Method):

-

Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.

-

Mix the ground sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.

-

Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[5]

-

-

Data Acquisition:

-

A background spectrum of a blank KBr pellet is recorded to account for atmospheric and instrumental contributions.

-

The sample pellet is then placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol (General for Organic Compounds)

-

Sample Preparation: A dilute solution of the sample is prepared, typically at a concentration of 1-10 µg/mL, in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common technique for this class of compounds, often used in positive ion mode.[6] In this method, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets.

-

Mass Analysis: The ions generated are then directed into the mass analyzer, where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For accurate mass measurements, high-resolution mass spectrometry (HRMS) is employed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. 2-ホルミル-4-メトキシフェニルボロン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Formyl-2-methoxyphenylboronic acid | C8H9BO4 | CID 57497264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cris.unibo.it [cris.unibo.it]

- 4. PubChemLite - 4-formyl-2-methoxyphenylboronic acid (C8H9BO4) [pubchemlite.lcsb.uni.lu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Safety and Handling of 2-Formyl-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Formyl-4-methoxyphenylboronic acid (CAS RN: 139962-95-1), a versatile reagent in organic synthesis and medicinal chemistry. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental work.

Chemical Identification and Properties

This compound is a boronic acid derivative recognized for its utility in Suzuki-Miyaura cross-coupling reactions, making it a valuable building block for complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its structural features, including the formyl and methoxy groups, contribute to its reactivity and selectivity in targeted compound synthesis.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 139962-95-1 | [2] |

| Molecular Formula | C₈H₉BO₄ | [2] |

| Molecular Weight | 179.97 g/mol | [2] |

| Appearance | White to slightly yellow crystalline powder | |

| Melting Point | 166-170 °C | |

| Purity | ≥97% | |

| Storage Temperature | 2-8°C | |

| SMILES string | COc1ccc(B(O)O)c(C=O)c1 | |

| InChI | 1S/C8H9BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5,11-12H,1H3 |

Hazard Identification and Safety Precautions

This compound is classified as hazardous. The following tables summarize the GHS classifications and the necessary precautionary and handling statements.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Table 3: Safety and Precautionary Statements (P-Statements)

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

General Handling and Storage Protocol

All handling of this compound should be conducted in a certified chemical fume hood.[3][4]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.[3]

-

Hand Protection: Nitrile or neoprene gloves. Double gloving is recommended.[3]

-

Body Protection: A fully fastened lab coat with full-length sleeves.[3]

-

Footwear: Closed-toe shoes.[3]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage is at 2-8°C.

-

Keep away from incompatible materials such as strong oxidizing agents.

Dispensing:

-

When weighing and dispensing, avoid generating dust.

-

Use a spatula or other appropriate tool to handle the solid material.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental application of arylboronic acids.[1] The following is a general procedure and should be adapted and optimized for specific substrates and scales.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Purge the flask with an inert gas for 10-15 minutes.

-

Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol).

-

Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Decontamination and Disposal Protocol

Waste containing this compound must be treated as hazardous waste.[3][4]

Waste Segregation:

-

Use separate, clearly labeled, and sealed containers for solid and liquid waste.[3][4]

-

Label containers as "Hazardous Waste" and include the full chemical name.[3]

Decontamination of Glassware:

-

Initial Rinse: In a chemical fume hood, rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinseate as liquid hazardous waste.[3]

-

Secondary Decontamination: Wash the glassware with a basic solution (e.g., dilute sodium hydroxide) to convert residual boronic acid to a more water-soluble boronate salt. Collect this wash as liquid hazardous waste.[3]

-

Final Rinse: Rinse with water. This final rinse water should also be collected as hazardous waste.[3]

-

Allow the cleaned glassware to air dry in a well-ventilated area before reuse or disposal.[3]

Visualizations

Caption: Safe Handling and Disposal Workflow for Arylboronic Acids.

Caption: Generalized Suzuki-Miyaura Coupling Cycle.

Biological and Medicinal Chemistry Context

Arylboronic acids, including 2-formylphenylboronic acid derivatives, are of significant interest in medicinal chemistry. The formyl group, in particular, is crucial for the antifungal activity of some compounds, likely due to its existence in equilibrium with a cyclic 3-hydroxybenzooxaborole tautomer in solution.[5] These compounds have been evaluated for their activity against various fungi such as Aspergillus, Fusarium, Penicillium, and Candida.[5] The development of boron-containing pharmaceuticals is an active area of research, with applications being explored in cancer treatment.[1] The ability to introduce boron into molecular frameworks using reagents like this compound can enhance the therapeutic properties of the final products.[1]

References

The Ascendancy of a Versatile Moiety: A Technical Guide to the Discovery and History of Functionalized Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids, a class of organoboron compounds, have carved a significant niche in modern chemistry and drug discovery. From their initial synthesis in the late 19th century to their current indispensable role in carbon-carbon bond formation, saccharide sensing, and targeted therapeutics, their journey is a testament to the continuous evolution of chemical synthesis and understanding. This in-depth technical guide explores the discovery, history, and core applications of functionalized phenylboronic acids, providing detailed experimental protocols, quantitative data, and visual representations of key processes to support researchers in this dynamic field.

Discovery and Early History

The story of phenylboronic acid begins in 1880, when it was first reported by Michaelis and Becker. Their pioneering synthesis involved the reaction of diphenylmercury with boron trichloride in a sealed tube at high temperatures (180-200 °C) to produce phenylboronyl dichloride, which was subsequently hydrolyzed to yield phenylboronic acid. While groundbreaking, this method was arduous and utilized highly toxic reagents.

A more practical and now widely adopted approach emerged with the advent of organometallic chemistry. The reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis, became a more accessible route to phenylboronic acid and its derivatives.[1] This method, along with variations using phenyllithium, laid the groundwork for the synthesis of a vast array of functionalized phenylboronic acids.

Synthesis of Functionalized Phenylboronic Acids

The true utility of phenylboronic acids lies in the ability to introduce a wide range of functional groups onto the phenyl ring, thereby tuning their electronic, steric, and binding properties. These "functionalized" phenylboronic acids are the cornerstone of many modern applications.

General Synthetic Strategies

Several robust methods are employed for the synthesis of functionalized phenylboronic acids:

-

From Aryl Halides: The most common approach involves the reaction of an aryl Grignard or aryllithium reagent, generated from the corresponding aryl halide, with a borate ester. This method allows for the introduction of various substituents on the aromatic ring, provided they are compatible with the highly reactive organometallic intermediates.

-

Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), offers a milder and more functional group-tolerant alternative to the Grignard or lithiation methods.[2]

-

C-H Borylation: Direct, transition-metal-catalyzed borylation of aromatic C-H bonds is an increasingly popular and atom-economical method for synthesizing arylboronic acids. This approach avoids the pre-functionalization of the aromatic ring with a halide.

Detailed Experimental Protocol: Synthesis of 4-Carboxyphenylboronic Acid

This protocol details the synthesis of 4-carboxyphenylboronic acid, a commonly used functionalized phenylboronic acid in various applications, including drug delivery and materials science.[3]

Materials:

-

(4-(diisopropylaminoethyl formyl) phenyl) boric acid

-

Tetrahydrofuran (THF)

-

Water

-

Lithium hydroxide (LiOH)

-

Diethyl ether

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 80g of (4-(diisopropylaminoethyl formyl) phenyl) boric acid in a mixture of 200ml THF and 200ml water.

-

Add 16.2g of lithium hydroxide to the solution.

-

Stir the reaction mixture at room temperature for 120 minutes. Monitor the reaction progress by thin-layer chromatography.

-

Once the reaction is complete, remove the THF by rotary evaporation.

-

Wash the aqueous layer with 200g of diethyl ether to remove any non-polar impurities.

-

Carefully acidify the aqueous layer to pH 4 with dilute hydrochloric acid. A white solid will precipitate.

-

Filter the precipitate and dry the filter cake.

-

Extract the aqueous filtrate three times with 600g of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate for 2 hours.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain a white solid.

-

Combine this solid with the previously filtered precipitate to yield 4-carboxyphenylboronic acid (Typical yield: ~95%).[3]

Core Applications of Functionalized Phenylboronic Acids

The unique chemical properties of the boronic acid moiety, particularly its Lewis acidity and ability to reversibly form esters with diols, have led to a diverse range of applications.

The Suzuki-Miyaura Cross-Coupling Reaction

Arguably the most significant application of phenylboronic acids is their role as the organoboron partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an organic halide or triflate, and it has become an indispensable tool for the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Saccharide Sensing

Phenylboronic acids can reversibly bind with 1,2- and 1,3-diols, such as those found in saccharides like glucose, to form five- or six-membered cyclic boronate esters. This interaction is the basis for the development of glucose sensors. The binding event can be transduced into a measurable signal, such as a change in fluorescence, color, or electrical properties.

The mechanism of glucose sensing involves a shift in the equilibrium between the neutral, trigonal planar form of the boronic acid and the anionic, tetrahedral boronate form upon binding to glucose. This change in the electronic and structural properties of the boronic acid is the key to the sensing mechanism.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with 2-Formyl-4-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Formyl-4-methoxyphenylboronic acid. This versatile building block is instrumental in the synthesis of complex biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.[1][2][3]

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4][5][6] This reaction is particularly valuable in drug discovery and development for the construction of biologically active molecules.[7][8][9] The presence of a formyl group and a methoxy group on the boronic acid enhances its utility by providing handles for further synthetic transformations.[2]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate.[5] A base is required to facilitate the transmetalation step.[10]

Scheme 1: General Suzuki-Miyaura Coupling Reaction

Where Ar = 2-Formyl-4-methoxyphenyl, and R-X = Aryl or Vinyl Halide/Triflate

Key Reaction Parameters and Optimization

Several factors influence the success and efficiency of the Suzuki-Miyaura coupling. Careful consideration of these parameters is crucial for achieving high yields and purity.

| Parameter | Options & Considerations | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand. The choice depends on the reactivity of the substrates.[4][10] | 0.1 - 5 mol% PdCl₂(dppf) or Pd(PPh₃)₄ |

| Ligand | Triphenylphosphine (PPh₃), dppf, SPhos, XPhos. Bulky, electron-rich phosphine ligands can improve reactivity, especially with less reactive chlorides.[6] | Dependent on the palladium source. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, CsF. The choice of base can significantly impact the reaction rate and yield.[6][11] | 2-3 equivalents of K₂CO₃ or Na₂CO₃ |

| Solvent | Toluene, Dioxane, THF, DMF, often with water as a co-solvent (biphasic conditions).[4][11] | Toluene/Water or Dioxane/Water mixture |

| Temperature | Room temperature to reflux (~80-110 °C). Microwave irradiation can also be used to accelerate the reaction.[11] | 80 - 100 °C |

| Reaction Time | 2 - 24 hours. Reaction progress should be monitored by TLC or LC-MS. | 4 - 12 hours |

Experimental Protocol: Synthesis of 2'-Formyl-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromobenzonitrile.

Materials:

-

This compound

-

4-Bromobenzonitrile

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Catalyst Addition: Add PdCl₂(dppf) (0.02 equivalents) to the flask.

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to dissolve the reactants upon heating.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen.

-

Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.

Visualization of Experimental Workflow and Catalytic Cycle

Experimental Workflow Diagram

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[5]

Troubleshooting and Safety Precautions

-

Low or No Conversion: If the reaction does not proceed, ensure all reagents are pure and dry (where necessary). The palladium catalyst may be inactive; using a fresh batch is recommended. Degassing the reaction mixture is critical to prevent catalyst oxidation.

-

Side Reactions: Homocoupling of the boronic acid can occur, especially if the reaction is not properly degassed.[4] Protodeborylation (loss of the boronic acid group) can also be a competing pathway.

-

Safety: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used are flammable and should be handled away from ignition sources.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. books.rsc.org [books.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling with 2-Formyl-4-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection of palladium catalysts and the optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-Formyl-4-methoxyphenylboronic acid with various aryl and heteroaryl halides. This versatile building block is crucial in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The presence of both an electron-withdrawing formyl group and an electron-donating methoxy group on the boronic acid presents unique considerations for achieving high coupling efficiency.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The catalytic cycle, which is fundamental to understanding and optimizing the reaction, consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The choice of palladium source, ligand, base, and solvent system is critical for the success of the coupling, particularly with functionalized substrates like this compound.

Palladium Catalyst and Ligand Selection

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the nature of the palladium catalyst and the associated ligands. For substrates containing an ortho-formyl group, which can be sterically hindering and electronically deactivating, the use of bulky and electron-rich phosphine ligands is often beneficial. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the oxidative addition and reductive elimination steps.

Below is a summary of commonly used palladium catalysts and their performance in Suzuki-Miyaura couplings with relevant substrates. While specific data for this compound is often embedded in broader synthetic studies, the following table provides a comparative overview based on couplings of structurally similar or challenging boronic acids.

Table 1: Performance of Common Palladium Catalyst Systems in Suzuki-Miyaura Coupling

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Na₂CO₃ | Toluene, Dioxane, DME | 80-110 | 60-95 | A classic, versatile catalyst, but may require higher temperatures and longer reaction times for challenging substrates. |

| Pd(dppf)Cl₂ | dppf | K₃PO₄, Cs₂CO₃ | Dioxane, DMF | 80-120 | 70-98 | Robust and effective for a wide range of substrates, including heteroaryl halides. |

| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene, Dioxane | Room Temp - 100 | 85-99+ | Highly active system for sterically hindered and electron-rich or -poor substrates. Allows for lower catalyst loadings.[1] |

| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | THF, Dioxane | Room Temp - 80 | 80-99+ | Excellent for challenging couplings, including those with aryl chlorides and unstable boronic acids.[2] |

| PEPPSI™-IPr | IPr (NHC) | K₂CO₃, K₃PO₄ | t-BuOH, Dioxane | 80-110 | 75-95 | N-Heterocyclic carbene (NHC) ligands offer high stability and activity, particularly for hindered substrates. |

Yields are representative and can vary significantly based on the specific aryl halide and reaction conditions.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve the best results for a specific aryl halide.

Protocol 1: General Procedure using a Pd(0) Catalyst System

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

Na₂CO₃ (2.0 mmol, 2.0 equiv)

-

Toluene/Ethanol/Water (4:1:1, 5 mL)

Procedure:

-

To a dry reaction vessel, add the aryl halide, this compound, Pd(PPh₃)₄, and Na₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: High-Activity Catalyst System for Challenging Couplings

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

-

SPhos (0.022 mmol, 2.2 mol%)

-

K₃PO₄ (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

Procedure:

-

In an inert atmosphere glovebox, add the aryl halide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry reaction vial.

-

Add the anhydrous, degassed 1,4-dioxane.

-

Seal the vial and heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction for completion (typically 2-12 hours).

-

After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer and concentrate.

-

Purify the product by column chromatography.

Visualizing the Suzuki-Miyaura Coupling

To better understand the process, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Concluding Remarks

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of functionalized biaryl compounds. The selection of a suitable palladium catalyst system, particularly those employing bulky, electron-rich phosphine ligands, is crucial for achieving high yields, especially with challenging aryl halides. The protocols provided herein serve as a robust starting point for the development of specific synthetic procedures. Researchers are encouraged to perform small-scale optimizations to identify the ideal conditions for their particular substrate combination.

References

- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of 2-Formyl-4-methoxyphenylboronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-4-methoxyphenylboronic acid is a versatile bifunctional reagent that has garnered significant attention in the field of medicinal chemistry. Its unique structure, featuring both a reactive formyl group and a boronic acid moiety, makes it a valuable building block for the synthesis of complex organic molecules with diverse biological activities. This document provides an in-depth overview of its applications, particularly in the development of targeted therapeutics, and offers detailed protocols for its use in key chemical transformations.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry lies in its utility as a key intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of carbon-carbon bonds to create complex molecular scaffolds.[2]

The presence of the formyl group offers a synthetic handle for further chemical modifications, such as reductive amination or the formation of imines, allowing for the introduction of diverse functional groups and the exploration of a wider chemical space. The methoxy group, on the other hand, can influence the electronic properties and metabolic stability of the final compound.

A prominent example of its application is in the synthesis of Selective Estrogen Receptor Degraders (SERDs). SERDs are a class of therapeutic agents that not only block the estrogen receptor (ER) but also promote its degradation, offering a promising strategy for the treatment of hormone receptor-positive breast cancers.[3][4]

Case Study: Synthesis of GDC-0810 (Brilanestrant) Analogs

This compound is a key precursor for the synthesis of analogs of GDC-0810 (also known as Brilanestrant), an orally bioavailable SERD that has been investigated in clinical trials for the treatment of ER-positive breast cancer.[5][6] The synthesis of the core structure of such molecules often involves a Suzuki-Miyaura coupling reaction where the boronic acid fragment is coupled with a suitable aromatic or heteroaromatic halide.

Biological Activity of GDC-0810

The following table summarizes the in vitro biological activity of GDC-0810, demonstrating its potency as an estrogen receptor antagonist and degrader.

| Parameter | Cell Line | Value | Reference |

| ERα Degradation (EC50) | MCF-7 | 0.7 nM | [7][8] |

| ER Antagonism (IC50) | MCF-7 | 2 nM | [7] |

| Cell Viability (IC50) | MCF-7 | 2.5 nM | [7][8] |

| ERα Binding Affinity (IC50) | - | 6.1 nM | [6][8] |

Experimental Protocols

The following section provides a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established procedures for similar boronic acids and should be optimized for specific substrates.[9][10][11]

Protocol: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-